Cas no 1567891-70-6 ((2S)-2-(3,4,5-trifluorophenyl)oxirane)

(2S)-2-(3,4,5-Trifluorophenyl)oxirane is a chiral epoxide derivative characterized by its trifluorinated aromatic ring, which enhances its reactivity and selectivity in synthetic applications. The (2S)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis, particularly in pharmaceutical and agrochemical intermediates. Its electron-deficient aromatic system facilitates nucleophilic ring-opening reactions, enabling the formation of complex chiral scaffolds. The compound’s stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in fine chemical synthesis. Its high purity and well-defined stereochemistry make it a reliable building block for researchers seeking to incorporate fluorinated motifs into target molecules with controlled chirality.
(2S)-2-(3,4,5-trifluorophenyl)oxirane structure
1567891-70-6 structure
Product name:(2S)-2-(3,4,5-trifluorophenyl)oxirane
CAS No:1567891-70-6
MF:C8H5F3O
MW:174.119912862778
CID:6254129
PubChem ID:83128242

(2S)-2-(3,4,5-trifluorophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(3,4,5-trifluorophenyl)oxirane
    • EN300-1859257
    • 1567891-70-6
    • AKOS021449696
    • Inchi: 1S/C8H5F3O/c9-5-1-4(7-3-12-7)2-6(10)8(5)11/h1-2,7H,3H2/t7-/m1/s1
    • InChI Key: BKYDAFPOGTZYNU-SSDOTTSWSA-N
    • SMILES: FC1C(=C(C=C(C=1)[C@H]1CO1)F)F

Computed Properties

  • Exact Mass: 174.02924926g/mol
  • Monoisotopic Mass: 174.02924926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5Ų
  • XLogP3: 1.7

(2S)-2-(3,4,5-trifluorophenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859257-0.1g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
0.1g
$741.0 2023-09-18
Enamine
EN300-1859257-5.0g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
5g
$4475.0 2023-06-04
Enamine
EN300-1859257-0.5g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
0.5g
$809.0 2023-09-18
Enamine
EN300-1859257-10.0g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
10g
$6635.0 2023-06-04
Enamine
EN300-1859257-0.05g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
0.05g
$707.0 2023-09-18
Enamine
EN300-1859257-2.5g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
2.5g
$1650.0 2023-09-18
Enamine
EN300-1859257-1.0g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
1g
$1543.0 2023-06-04
Enamine
EN300-1859257-5g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
5g
$2443.0 2023-09-18
Enamine
EN300-1859257-1g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
1g
$842.0 2023-09-18
Enamine
EN300-1859257-0.25g
(2S)-2-(3,4,5-trifluorophenyl)oxirane
1567891-70-6
0.25g
$774.0 2023-09-18

Additional information on (2S)-2-(3,4,5-trifluorophenyl)oxirane

Professional Introduction to (2S)-2-(3,4,5-trifluorophenyl)oxirane (CAS No. 1567891-70-6)

(2S)-2-(3,4,5-trifluorophenyl)oxirane is a key intermediate in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and fluorinated aromatic ring. This compound, identified by the CAS number 1567891-70-6, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. The presence of a trifluorophenyl group imparts distinct electronic and steric properties, making it a valuable building block for synthetic chemists and medicinal chemists alike.

The (2S)-configuration of this oxirane derivative is particularly noteworthy, as enantiomeric purity is often critical in drug design to ensure optimal pharmacological activity and minimize adverse effects. The stereochemical center at the second carbon atom contributes to the molecule's chiral nature, which can influence its interaction with biological targets. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of this compound, opening doors for its integration into complex drug molecules.

In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 3,4,5-trifluorophenyl moiety in (2S)-2-(3,4,5-trifluorophenyl)oxirane exemplifies this trend, as fluorine atoms can modulate electron density and lipophilicity. This compound has been explored in various drug discovery programs aimed at addressing unmet medical needs in areas such as oncology and infectious diseases.

One of the most compelling aspects of (2S)-2-(3,4,5-trifluorophenyl)oxirane is its versatility as a synthetic precursor. The oxirane ring can undergo nucleophilic ring-opening reactions to introduce diverse functional groups, allowing for the construction of complex molecular architectures. This reactivity has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs, among others. The ability to fine-tune the chemical structure through strategic modifications makes this compound an indispensable tool in medicinal chemistry.

Current research efforts are focused on optimizing the synthetic routes to (2S)-2-(3,4,5-trifluorophenyl)oxirane while maintaining high enantiomeric purity. Advances in catalytic methods and green chemistry principles have led to more sustainable production processes. For instance, transition metal-catalyzed reactions have been employed to achieve high yields with minimal byproducts. These innovations not only improve cost efficiency but also align with global sustainability goals.

The biological activity of (2S)-2-(3,4,5-trifluorophenyl)oxirane has been extensively studied in vitro and in vivo. Preclinical data suggest that derivatives of this compound exhibit promising efficacy against various disease targets. For example, modifications at the stereocenter or the trifluorophenyl ring have been shown to enhance binding affinity to specific enzymes or receptors. Such findings underscore the importance of structure-activity relationship studies in rational drug design.

The integration of computational chemistry and high-throughput screening has further accelerated the discovery process for compounds like (2S)-2-(3,4,5-trifluorophenyl)oxirane. Molecular modeling techniques allow researchers to predict binding interactions and optimize lead compounds before experimental validation. This interdisciplinary approach has significantly reduced the time and resources required for drug development.

In conclusion, (2S)-2-(3,4,5-trifluorophenyl)oxirane (CAS No. 1567891-70-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic utility make it a valuable asset for researchers developing novel therapeutics. As our understanding of fluorinated compounds continues to grow, so too will the applications of this versatile intermediate in addressing global health challenges.

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